molecular formula C6H13F3O2Si B1293505 Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane CAS No. 358-67-8

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

Cat. No.: B1293505
CAS No.: 358-67-8
M. Wt: 202.25 g/mol
InChI Key: DIJRHOZMLZRNLM-UHFFFAOYSA-N
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Description

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula C6H13F3O2Si. It is a colorless, transparent liquid with a density of approximately 1.1 g/cm³ and a boiling point of around 111.3°C at 760 mmHg . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with hydroxyl groups present in proteins and enzymes, leading to modifications in their structure and function. These interactions can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to conformational changes that affect their activity. The compound may also inhibit or activate enzymes by interacting with their active sites. Furthermore, it can influence gene expression by binding to regulatory regions of DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term exposure to the compound may lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound may also accumulate in specific tissues, depending on its affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with methanol in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and bases such as triethylamine. Reaction conditions often involve refluxing or heating to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy(3,3,3-trifluoropropyl)silane
  • Trichloro(3,3,3-trifluoropropyl)silane
  • Dimethoxydimethylsilane
  • Trimethyl(trifluoromethyl)silane

Uniqueness

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is unique due to its combination of methoxy and trifluoropropyl groups, which impart distinct chemical properties such as enhanced hydrophobicity and reactivity. This makes it particularly valuable in applications requiring strong, stable bonds and resistance to harsh chemical environments .

Properties

IUPAC Name

dimethoxy-methyl-(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJRHOZMLZRNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957179
Record name Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-67-8
Record name Dimethoxymethyl(3,3,3-trifluoropropyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dimethoxymethyl(3,3,3-trifluoropropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dimethoxymethyl(3,3,3-trifluoropropyl)-
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Record name Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxymethyl(3,3,3-trifluoropropyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane contribute to improved battery performance?

A1: this compound serves as a unique single-component solvent in the development of a novel electrolyte for high-voltage LMBs. [] When combined with 3 m LiFSI salt, this electrolyte exhibits remarkable stability and facilitates the formation of a robust solid electrolyte interphase (SEI) on both the lithium metal anode and the high-voltage cathode. [] This stable SEI, rich in LiF and Li3N, is crucial for long-term battery cycling and is achieved through the enhanced two-electron reduction of FSI−, even without the typical LiNO3 additive. [] This characteristic is attributed to the unique solvation structure facilitated by this compound. [] Essentially, this solvent plays a vital role in enabling high voltage operation and extended cycle life in LMBs.

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